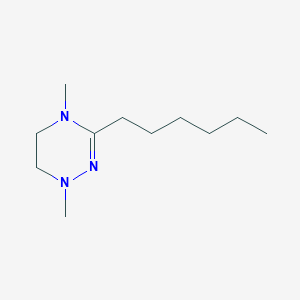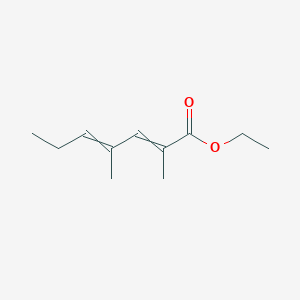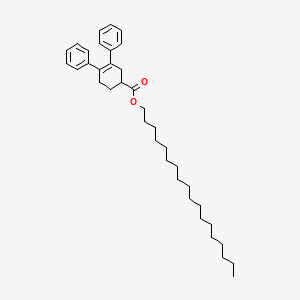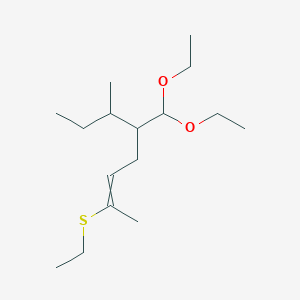
3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylamine with formaldehyde and dimethylamine, followed by cyclization to form the triazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The choice of catalysts, solvents, and reaction parameters is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the triazine ring.
Substitution: The hexyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties may reveal potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A cyclic urea with similar structural features.
Tetralin (1,2,3,4-tetrahydronaphthalene): Another cyclic compound with a different ring structure but similar hydrogenation state.
Uniqueness: 3-Hexyl-1,4-dimethyl-1,4,5,6-tetrahydro-1,2,4-triazine is unique due to its specific substituents and triazine ring structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields of research and industry.
Properties
CAS No. |
62578-33-0 |
|---|---|
Molecular Formula |
C11H23N3 |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
3-hexyl-1,4-dimethyl-5,6-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C11H23N3/c1-4-5-6-7-8-11-12-14(3)10-9-13(11)2/h4-10H2,1-3H3 |
InChI Key |
LDHDVIGHSWUUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN(CCN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)





![N-[(3-Oxobutanoyl)oxy]-N-phenylbenzamide](/img/structure/B14521643.png)
![N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14521645.png)
![1,3-Dioxane-4,6-dione, 5-[(5-nitro-2-furanyl)methylene]-2-phenyl-](/img/structure/B14521647.png)



![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)

